molecular formula C11H15BrN2O2 B7959310 Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate

Cat. No.: B7959310
M. Wt: 287.15 g/mol
InChI Key: XEOPOBFMFHLLHG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate is a brominated aromatic ester featuring amino and ethylamino substituents at positions 3 and 4, respectively, and a bromine atom at position 5. Its molecular formula is C₁₁H₁₄BrN₂O₂, with a molecular weight of approximately 286.15 g/mol (inferred from structural analogs in ). This compound is part of a broader class of substituted benzoates, which are frequently utilized in pharmaceutical intermediates, organic synthesis, and materials science due to their tunable electronic and steric properties.

Properties

IUPAC Name

ethyl 3-amino-5-bromo-4-(ethylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-3-14-10-8(12)5-7(6-9(10)13)11(15)16-4-2/h5-6,14H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOPOBFMFHLLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1Br)C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

NBS in concentrated sulfuric acid enables electrophilic aromatic substitution, favoring para and ortho positions relative to electron-donating groups. For ethyl 3-amino-4-(ethylamino)benzoate, bromination at the 5-position is achieved by leveraging the directing effects of the adjacent amino and ethylamino groups.

Typical Conditions :

  • Substrate : Ethyl 3-amino-4-(ethylamino)benzoate (1.0 equiv)

  • Brominating Agent : NBS (1.1–1.2 equiv)

  • Solvent : Concentrated H<sub>2</sub>SO<sub>4</sub> (2.5–3.0 mL/g substrate)

  • Temperature : 55–65°C

  • Reaction Time : 3–4 hours

Outcome :

  • Yield : 85–90% (crude)

  • Purity : >95% after column chromatography (ethyl acetate/petroleum ether).

Catalytic Bromination with Lewis Acids

Lewis acids like FeBr<sub>3</sub> or AlBr<sub>3</sub> enhance bromine’s electrophilicity, enabling milder conditions. However, competing side reactions (e.g., dealkylation of ethylamino groups) necessitate careful optimization.

Amination Techniques for Introducing Ethylamino and Amino Groups

Protection-Deprotection Strategies

Temporary protection of amino groups (e.g., acetylation) prevents undesired side reactions during bromination. Subsequent deprotection with aqueous NaOH restores the free amine:

Example :

  • Acetylation of 3-amino-4-(ethylamino)benzoate with acetic anhydride.

  • Bromination at 5-position.

  • Deprotection with 2M NaOH.

Esterification Methods for Ethyl Group Introduction

Fischer Esterification

Direct esterification of 3-amino-5-bromo-4-(ethylamino)benzoic acid with ethanol under acidic conditions:

Conditions :

  • Acid Catalyst : H<sub>2</sub>SO<sub>4</sub> (5% v/v)

  • Solvent : Excess ethanol

  • Temperature : Reflux (78°C)

  • Reaction Time : 6–8 hours

Yield : 70–75%.

Steglich Esterification

For acid-sensitive substrates, Steglich esterification using DCC/DMAP offers higher selectivity:

Conditions :

  • Coupling Agent : DCC (1.2 equiv)

  • Catalyst : DMAP (0.1 equiv)

  • Solvent : Dichloromethane

  • Temperature : 0°C to room temperature

Yield : 85–90%.

Integrated Multi-Step Synthesis

A representative two-step synthesis from methyl 4-bromo-3-nitrobenzoate (, adapted for ethyl ester):

StepReactionConditionsYield
1BrominationNBS (1.1 eq), H<sub>2</sub>SO<sub>4</sub>, 60°C, 3h93%
2Reductive AminationFe/HCl, ethanol/water (8:1), 90°C, 3h82%
3EsterificationH<sub>2</sub>SO<sub>4</sub>, ethanol, reflux, 8h78%

Total Yield : 58% (over three steps).

Challenges and Optimization Opportunities

  • Regioselectivity in Bromination : Competing bromination at positions 2 and 6 requires electronic tuning of substituents.

  • Side Reactions : Over-alkylation of amino groups during ethylamine introduction necessitates stoichiometric control.

  • Purification : Column chromatography remains essential for isolating high-purity product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted benzoates .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions .

Biology

  • Biochemical Probes : this compound is investigated for its potential as a biochemical probe to study enzyme interactions. It may interact with specific enzymes, providing insights into their mechanisms and functions .

Medicine

  • Therapeutic Properties : Research has explored the compound's potential anti-inflammatory and anticancer activities. Its mechanism of action may involve inhibiting certain enzymes or receptors associated with disease pathways .

Industry

  • Advanced Materials Development : The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties that enhance material performance .

Data Table: Chemical Reactions

Reaction Type Reagents/Conditions Major Products
OxidationKMnO4_4, CrO3_3 in acidic conditionsNitro derivatives
ReductionLiAlH4_4, H2_2 with Pd catalystDe-brominated compounds
SubstitutionNaOH or alkyl halides in basic conditionsVarious substituted benzoates

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer properties of this compound by evaluating its effects on cell lines expressing specific oncogenes. The results indicated significant inhibition of cell proliferation at low concentrations, suggesting its potential as a therapeutic agent against certain cancers .

Case Study 2: Enzyme Interaction Studies

Another research focused on the compound's role as a biochemical probe to elucidate enzyme mechanisms. By employing kinetic assays, researchers demonstrated that this compound effectively inhibited target enzymes involved in metabolic pathways, providing insights into drug design for metabolic disorders .

Mechanism of Action

The mechanism by which Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique reactivity and physicochemical properties can be contextualized by comparing it to analogs with varying substituents. Below is a detailed analysis supported by available data:

Ethyl 3-amino-5-bromobenzoate (AN-3030)

  • Molecular Formula: C₉H₁₀BrNO₂
  • Substituents: Amino (-NH₂) at position 3, bromine at position 5.
  • Molecular Weight : ~244.09 g/mol.
  • Key Differences: The absence of the ethylamino group at position 4 reduces steric bulk and electronic effects. This likely results in lower reactivity in polymerization or substitution reactions compared to the target compound. For example, ethyl 4-(dimethylamino)benzoate (a related analog) demonstrated higher reactivity in resin cements due to enhanced electron-donating capacity from amino groups .

Ethyl 3-amino-4-(benzylamino)benzoate (WZ-9344)

  • Molecular Formula : C₁₆H₁₇N₂O₂
  • Substituents: Benzylamino (-NHCH₂C₆H₅) at position 4.
  • Molecular Weight : ~277.32 g/mol.
  • Key Differences: The bulky benzyl group at position 4 may hinder solubility in polar solvents (e.g., water or ethanol) compared to the ethylamino substituent. However, the aromatic benzyl group could enhance stability in hydrophobic environments .

Ethyl 3-amino-5-bromo-4-(methylamino)benzoate

  • Molecular Formula : C₁₀H₁₂BrN₂O₂
  • Substituents: Methylamino (-NHCH₃) at position 4.
  • Molecular Weight : ~277.13 g/mol.
  • Key Differences: The smaller methyl group at position 4 may improve solubility in organic solvents relative to the ethylamino variant. However, reduced steric bulk could lower selectivity in reactions requiring precise spatial orientation .

Ethoxylated Ethyl-4-aminobenzoate

  • Molecular Formula: C₅₉H₁₁₁NO₂₇
  • Substituents : Ethylene oxide chain (25 units) attached to the ethyl ester.
  • Molecular Weight : 1266.6 g/mol.
  • Key Differences : The ethoxylated chain confers high water solubility (>99% purity) and viscosity, making it suitable for cosmetic formulations. In contrast, the target compound’s lack of polar ethoxylation limits its solubility in aqueous systems .

Data Table: Comparative Analysis of Substituted Benzoates

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Solubility Reactivity Notes
Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate C₁₁H₁₄BrN₂O₂ 3-NH₂, 5-Br, 4-NHCH₂CH₃ 286.15 Low (organic solvents) High reactivity due to dual amino groups
Ethyl 3-amino-5-bromobenzoate C₉H₁₀BrNO₂ 3-NH₂, 5-Br 244.09 Moderate Lower electron-donating capacity
Ethyl 3-amino-4-(benzylamino)benzoate C₁₆H₁₇N₂O₂ 3-NH₂, 4-NHCH₂C₆H₅ 277.32 Low Stabilized by aromatic benzyl group
Ethoxylated ethyl-4-aminobenzoate C₅₉H₁₁₁NO₂₇ Ethylene oxide chain (25) 1266.6 High (water) Used in cosmetics for solubility

Research Findings and Implications

  • Reactivity: Amino-substituted benzoates exhibit enhanced reactivity in polymerization. For instance, ethyl 4-(dimethylamino)benzoate achieved a higher degree of conversion (74%) in resin cements compared to 2-(dimethylamino)ethyl methacrylate (58%) due to stronger electron donation . This suggests the target compound’s dual amino groups could further improve reactivity.
  • Synthetic Utility: Bromine at position 5 enables further functionalization (e.g., Suzuki coupling), as seen in analogs like ethyl 3-bromo-5-cyano-4-nitrobenzoate ().

Biological Activity

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of both amino and bromo groups, facilitates various biological activities that have been explored in recent research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that it may function as an enzyme inhibitor, potentially modulating pathways associated with inflammatory responses and cancer cell proliferation .

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes related to inflammation and tumor growth.
  • Receptor Interaction : It may bind to specific receptors, altering signaling pathways that regulate cell proliferation and apoptosis.

Anti-inflammatory Properties

Studies have shown that this compound exhibits anti-inflammatory effects. This activity is likely mediated through its interaction with inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis or disrupting cell cycle progression .

Case Studies

  • In Vitro Studies : A study focused on the compound's effects on breast cancer cell lines demonstrated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent against breast cancer.
  • Enzyme Interaction Studies : Research has indicated that this compound serves as a biochemical probe for studying enzyme interactions, particularly those involved in metabolic disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Ethyl 3-amino-4-(ethylamino)benzoateLacks bromo substituentLimited anti-inflammatory effects
Ethyl 3-nitro-5-bromo-4-(ethylamino)benzoateNitro group instead of aminoEnhanced anticancer properties
Ethyl 3-amino-5-chloro-4-(ethylamino)benzoateChlorine substituentSimilar but less potent than bromo

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate, and how do reaction conditions influence yield and purity?

A multi-step synthesis approach is typically employed, involving alkylation, bromination, and functional group modifications. For example, alkylation of a benzoic acid derivative with ethyl bromide under high-temperature autoclave conditions (150°C, 30 hours) can introduce ethoxy groups . Bromination using N-bromosuccinimide (NBS) or similar agents requires careful control of solvent polarity and temperature (40–60°C) to avoid over-bromination or side reactions . Purity is enhanced via column chromatography or recrystallization, with yields optimized by stoichiometric adjustments of reagents like sodium cyanide in cyanation steps .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are contradictory spectral data resolved?

  • NMR (¹H/¹³C): Assigns substituent positions via chemical shifts (e.g., bromine’s deshielding effect on aromatic protons) .
  • FT-IR: Confirms ester (C=O ~1700 cm⁻¹) and amino (N-H ~3300 cm⁻¹) groups .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks and fragmentation patterns.
    Contradictions in data (e.g., overlapping peaks in NMR) are resolved using 2D techniques (COSY, HSQC) or hyphenated methods like LC-MS .

Advanced Research Questions

Q. How do bromine and ethylamino substituents influence the compound’s electronic properties and reactivity in catalytic applications?

Bromine acts as an electron-withdrawing group, polarizing the aromatic ring and directing electrophilic attacks to meta/para positions. The ethylamino group, being electron-donating, enhances nucleophilicity at the 4-position, affecting coupling reactions (e.g., Suzuki-Miyaura) . Computational studies (DFT) reveal charge distribution differences, impacting catalytic activity in polymerization systems, where ethyl benzoate derivatives modulate chain transfer rates .

Q. What mechanistic insights explain regioselectivity challenges during bromination of the benzoate core?

Regioselectivity is governed by steric and electronic factors. For example, bromination of ethyl 2-ethoxy-4-methylbenzoate favors the 5-position due to steric hindrance at the 3-position from the ethoxy group . Competing pathways (e.g., radical vs. electrophilic bromination) can be controlled using radical initiators like AIBN or Lewis acids (FeBr₃) to steer selectivity .

Q. How does this compound interact with biological targets, and what methodologies assess its cytotoxicity?

The bromine and ethylamino groups enhance membrane permeability, making the compound a candidate for antimicrobial and anti-inflammatory studies. Cytotoxicity is evaluated via:

  • MTT Assay: Measures mitochondrial activity in HeLa or Hep-2 cells .
  • ROS Detection: Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress .
  • Molecular Docking: Predicts binding to enzymes like cyclooxygenase-2 (COX-2) .

Methodological Considerations

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction with SHELX software determines bond angles, torsion angles, and packing interactions. For example, SHELXL refines disordered bromine or ethylamino groups by constraining thermal parameters . Crystallization solvents (e.g., ethanol/water mixtures) are critical for obtaining diffraction-quality crystals .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT): In-line FT-IR monitors reaction progress .
  • Design of Experiments (DoE): Optimizes parameters (temperature, catalyst loading) via response surface methodology .
  • Quality Control: HPLC with UV detection (λ = 254 nm) ensures purity >98% .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data across studies?

  • Meta-Analysis: Compare IC₅₀ values under standardized conditions (e.g., cell line, exposure time) .
  • Solubility Adjustments: Use co-solvents (DMSO/PBS) to ensure consistent bioavailability .
  • Replicate Studies: Validate findings across independent labs to rule out protocol-specific artifacts .

Computational Modeling Applications

Q. Which computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction: Software like SwissADME estimates logP (lipophilicity) and CYP450 inhibition .
  • Molecular Dynamics (MD): Simulates interactions with lipid bilayers to assess blood-brain barrier penetration .

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